2-(2,5-Dichlorophenyl)acetic acid
Description
Historical Context and Evolution of Research Perspectives
The study of phenylacetic acid and its derivatives has a rich history intertwined with the development of plant biology and synthetic organic chemistry. Phenylacetic acid itself is a naturally occurring auxin, a class of plant hormones that regulate growth. nih.gov Research into halogenated derivatives likely emerged from the broader exploration of structure-activity relationships of auxins and the development of synthetic herbicides. The introduction of chlorine atoms into the phenylacetic acid structure was found to significantly modify its biological activity, a discovery that paved the way for the development of potent herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). google.com
While the initial focus of research on chlorinated phenylacetic acid derivatives was heavily skewed towards their application as herbicides, the perspective has evolved over time. nih.govgoogle.com Chemists began to recognize the synthetic utility of these compounds as versatile intermediates. The dichlorophenyl moiety offers a stable scaffold that can be further functionalized, making compounds like 2-(2,5-Dichlorophenyl)acetic acid attractive starting materials for the synthesis of new molecules with potential applications beyond agriculture. The historical trajectory of research on this compound reflects a shift from an initial interest in its biological effects to a more nuanced appreciation of its value as a molecular building block in the creation of complex chemical architectures.
Significance of this compound in Chemical Science
The significance of this compound in chemical science lies primarily in its role as a versatile precursor for the synthesis of more complex and often biologically active molecules. Its utility stems from the presence of two key reactive sites: the carboxylic acid group and the dichlorinated phenyl ring. The carboxylic acid can undergo a variety of transformations, including esterification, amidation, and reduction, to introduce diverse functional groups.
A notable application of this compound is in the synthesis of pharmaceutical agents. For instance, it is a potential precursor for non-steroidal anti-inflammatory drugs (NSAIDs). The general class of dichlorobenzoic acid isomers, to which this compound is closely related, are crucial intermediates in the synthesis of various pharmaceutical compounds. dataintelo.com The structural motif of a dichlorinated phenyl ring attached to an acetic acid derivative is found in several active pharmaceutical ingredients. For example, it is structurally related to the non-steroidal anti-inflammatory drug diclofenac (B195802), which is 2-[(2,6-dichloroanilino)phenyl]acetic acid. lgcstandards.com While not a direct precursor to diclofenac itself, the synthesis of related structures and potential impurities often involves similar dichlorinated phenylacetic acid scaffolds. synzeal.com
Furthermore, the electrophilic nature of the compound allows it to react with various nucleophiles, expanding its synthetic utility. mdpi.com This reactivity makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The agrochemical industry also represents a significant area of application, where dichlorobenzoic acid isomers are used in the formulation of herbicides and fungicides. dataintelo.com
Current Research Frontiers and Unaddressed Scientific Questions
The exploration of this compound and its derivatives continues to be an active area of research, with several frontiers and unanswered questions driving current investigations.
One of the primary frontiers lies in the development of novel synthetic methodologies that utilize this compound as a building block. While classical methods for its synthesis, such as the Willgerodt-Kindler reaction from 2',5'-dichloroacetophenone (B105169) or the hydrolysis of (2,5-dichlorophenyl)acetonitrile, are established, there is ongoing interest in developing more efficient, selective, and environmentally benign synthetic routes. wikipedia.orgorganic-chemistry.orgorgsyn.orggoogle.com
A significant area of current and future research revolves around the medicinal chemistry of dichlorophenylacetic acid derivatives. While the anti-inflammatory potential of related compounds is known, a thorough investigation into the biological activity of a wider range of derivatives of this compound is still an open area. Researchers are exploring how modifications to the core structure affect activity against various biological targets. For instance, the synthesis of new 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles from a related dichlorophenylacetic acid derivative has shown promising anti-inflammatory and analgesic activities with reduced ulcerogenic effects. nih.gov This suggests that this compound could serve as a scaffold for the development of new therapeutic agents with improved safety profiles.
Unaddressed scientific questions include a deeper understanding of the structure-activity relationships of its derivatives. For example, how does the specific 2,5-dichloro substitution pattern, compared to other isomers, influence the binding affinity and selectivity for various biological targets? The study of how these isomers interact with different enzymes and receptors at a molecular level is crucial for the rational design of new drugs and agrochemicals. mdpi.com Furthermore, the full spectrum of its metabolic fate and potential environmental impact, particularly in comparison to its more widely studied isomers, remains an area requiring further investigation.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5398-79-8 | mdpi.com |
| Molecular Formula | C₈H₆Cl₂O₂ | scispace.com |
| Molecular Weight | 205.04 g/mol | scispace.com |
| Melting Point | 105-107 °C | |
| Boiling Point | 322.5 °C | |
| Appearance | Crystalline solid |
| Data Type | Identifier | Reference |
|---|---|---|
| InChI | InChI=1S/C8H6Cl2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | mdpi.com |
| InChIKey | GWTUGCOXTFFBMM-UHFFFAOYSA-N | mdpi.com |
| SMILES | C1=CC(=C(C=C1Cl)CC(=O)O)Cl | scispace.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUGCOXTFFBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202288 | |
| Record name | 2,5-Dichlorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-79-8 | |
| Record name | 2,5-Dichlorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzeneacetic acid, 2,5-dichloro- | |
| Source | ChemIDplus | |
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| Record name | 5398-79-8 | |
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| Record name | 2,5-Dichlorobenzeneacetic acid | |
| Source | EPA DSSTox | |
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| Record name | 2-(2,5-dichlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,5-Dichlorophenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2H55HX4B | |
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Synthetic Methodologies and Chemical Derivatization of 2 2,5 Dichlorophenyl Acetic Acid
Established Synthetic Pathways for 2-(2,5-Dichlorophenyl)acetic acid Synthesis
The synthesis of this compound can be accomplished through several strategic pathways, primarily relying on the transformation of functionalized precursors. Direct synthesis approaches are less common, with multi-step, precursor-based strategies being the most documented routes.
Direct Synthesis Approaches
Direct synthesis, such as the direct carboxylation of 2,5-dichlorotoluene (B98588) at the methyl group, is challenging and not a commonly reported method for this specific isomer. The reactivity of the methyl group typically requires harsh conditions for deprotonation and subsequent reaction with carbon dioxide, which can lead to low yields and side reactions.
Precursor-Based Synthetic Strategies
More established and reliable methods involve the use of readily available precursors that already contain the 2,5-dichlorophenyl scaffold. These multi-step sequences offer better control and yields.
Hydrolysis of (2,5-Dichlorophenyl)acetonitrile: A highly direct route involves the hydrolysis of (2,5-dichlorophenyl)acetonitrile. sigmaaldrich.com This precursor can be converted to the target carboxylic acid under either acidic or basic conditions, which cleaves the nitrile group to a carboxylic acid. This method is analogous to the synthesis of the 2,6-dichloro isomer, where the corresponding nitrile is heated with a base like potassium hydroxide, followed by acidification. libretexts.org
From 2,5-Dichloroacetophenone via Willgerodt-Kindler Reaction: A versatile approach begins with 2,5-dichloroacetophenone, which can be synthesized via a Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874). google.com The resulting ketone can then undergo the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction, typically using sulfur and a secondary amine like morpholine, converts the aryl alkyl ketone into a thioamide intermediate. msu.eduresearchgate.net Subsequent hydrolysis of this thioamide yields the desired this compound. msu.edursc.org
From 2,5-Dichlorobenzoic Acid via Arndt-Eistert Homologation: Another pathway involves a one-carbon chain extension (homologation) of 2,5-dichlorobenzoic acid. chemicalbook.com This is achieved using the Arndt-Eistert synthesis. libretexts.orgorganic-chemistry.orgwikipedia.org The process begins with the conversion of the benzoic acid to its acyl chloride, typically with thionyl chloride. wikipedia.org The acyl chloride is then reacted with diazomethane (B1218177) to form a key α-diazoketone intermediate. youtube.comnrochemistry.com In the final step, a silver oxide-catalyzed Wolff rearrangement in the presence of water transforms the diazoketone into the homologated this compound. libretexts.orgnrochemistry.com
| Pathway | Precursor | Key Intermediates | Key Reactions |
| Nitrile Hydrolysis | (2,5-Dichlorophenyl)acetonitrile | - | Hydrolysis |
| Willgerodt-Kindler | 2,5-Dichloroacetophenone | Thioamide | Willgerodt-Kindler reaction, Hydrolysis |
| Arndt-Eistert | 2,5-Dichlorobenzoic Acid | 2,5-Dichlorobenzoyl chloride, α-Diazoketone | Acyl chloride formation, Arndt-Eistert Synthesis (Wolff Rearrangement) |
Synthesis of Novel Derivatives of this compound
The carboxylic acid functional group of this compound is a versatile handle for the synthesis of a wide array of derivatives through standard organic transformations.
Esterification and Amidation Reactions
Esterification: The synthesis of esters from this compound can be achieved through several standard methods.
Fischer Esterification: This classic method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it to completion, water is typically removed, or the ester is distilled off as it forms. libretexts.orgyoutube.com
Reaction with Acyl Halides: A more reactive approach involves first converting the carboxylic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(2,5-dichlorophenyl)acetyl chloride reacts vigorously with alcohols, even at room temperature, to produce the corresponding ester in high yield. chemguide.co.uklibretexts.org
Coupling Reagents: Modern methods utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate ester formation under milder conditions. fishersci.co.uk These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. fishersci.co.uk
| Reaction Type | Reagents | Conditions |
| Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Heat, removal of water |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Alcohol (R'-OH) | 1. Reflux2. Room Temperature |
| Carbodiimide Coupling | Alcohol (R'-OH), EDC/DCC, DMAP (cat.) | Room Temperature |
Amidation: The formation of amides follows similar strategies to esterification, involving the activation of the carboxylic acid to promote reaction with a primary or secondary amine.
Via Acyl Chlorides: Direct reaction between a carboxylic acid and an amine typically forms a stable ammonium (B1175870) salt. libretexts.org Therefore, the carboxylic acid is first converted to the more reactive acyl chloride. The subsequent reaction of 2-(2,5-dichlorophenyl)acetyl chloride with ammonia, a primary amine, or a secondary amine provides the corresponding primary, secondary, or tertiary amide. libretexts.org
Peptide Coupling Reagents: A wide range of modern coupling reagents are highly effective for direct amidation. Reagents such as DCC, EDC, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enable the direct, one-pot synthesis of amides from carboxylic acids and amines at room temperature with high efficiency. fishersci.co.ukorganic-chemistry.org These methods are widely used in peptide synthesis and are applicable to a broad range of substrates. researchgate.net
| Amidation Method | Reagents | Conditions |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂2. Amine (R'R''NH) | 1. Reflux2. Room Temperature |
| Carbodiimide Coupling | Amine (R'R''NH), EDC/DCC, HOBt | Room Temperature |
| Phosphonium/Uronium Coupling | Amine (R'R''NH), HBTU/PyBOP, Base (e.g., DIEA) | Room Temperature |
Formation of Heterocyclic Compounds Incorporating this compound Scaffolds
The this compound scaffold is a valuable starting point for the synthesis of various heterocyclic compounds, particularly five-membered rings like oxadiazoles, thiadiazoles, and triazoles. A common and effective strategy proceeds through a key hydrazide intermediate. ijrrr.com
The general synthetic sequence is as follows:
Esterification: The parent acid is first converted to its methyl or ethyl ester, for example, via Fischer esterification. ijrrr.com
Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) to yield 2-(2,5-dichlorophenyl)acetohydrazide. This hydrazide is a crucial building block for subsequent cyclization reactions.
Heterocycle Synthesis: The hydrazide can be converted into various heterocyclic systems. ijrrr.comnih.gov
1,3,4-Oxadiazoles: Reaction of the hydrazide with carbon disulfide in the presence of a base, followed by acidification, can yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative.
1,3,4-Thiadiazoles: Cyclization of thiosemicarbazide (B42300) derivatives (formed from the reaction of the hydrazide with isothiocyanates) in the presence of a dehydrating agent like concentrated sulfuric acid can lead to 2-amino-1,3,4-thiadiazoles. ijrrr.com
1,2,4-Triazoles: Base-catalyzed cyclization of the same thiosemicarbazide intermediates can alternatively produce 1,2,4-triazole-5-thiol derivatives. ijrrr.com
| Target Heterocycle | Key Intermediate | Key Reagents for Cyclization |
| 1,3,4-Oxadiazole | 2-(2,5-Dichlorophenyl)acetohydrazide | 1. CS₂ / KOH2. H⁺ |
| 1,3,4-Thiadiazole | N-substituted-2-(2-(2,5-dichlorophenyl)acetyl)hydrazine-1-carbothioamide | H₂SO₄ (conc.) |
| 1,2,4-Triazole | N-substituted-2-(2-(2,5-dichlorophenyl)acetyl)hydrazine-1-carbothioamide | NaOH or other base |
Stereoselective Synthesis of Chiral Analogs
This compound is an achiral molecule. However, the synthesis of its chiral analogs, typically by introducing a substituent at the α-carbon of the acetic acid moiety (e.g., creating a 2-arylpropionic acid structure), is of significant interest in medicinal chemistry. The biological activity of such chiral molecules often resides in only one of the enantiomers. General strategies for the stereoselective synthesis of chiral 2-arylalkanoic acids, which are applicable to analogs of this compound, primarily involve two approaches: chiral resolution of a racemic mixture and asymmetric synthesis.
Kinetic Resolution: This method involves the separation of enantiomers from a racemic mixture by reacting them with a chiral resolving agent or catalyst. One common technique is enantioselective esterification. In this process, a racemic carboxylic acid is reacted with an achiral alcohol in the presence of a chiral catalyst. The catalyst accelerates the esterification of one enantiomer over the other, allowing for the separation of the unreacted, optically active acid from the newly formed ester. nih.gov For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been successfully achieved using (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst, pivalic anhydride (B1165640) as a coupling agent, and an achiral alcohol. nih.gov This methodology provides both the optically active carboxylic acid and its corresponding ester with good to high enantiomeric excesses. nih.gov
Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. A common strategy is the use of chiral auxiliaries. A chiral auxiliary is an optically pure compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, the asymmetric alkylation of chiral oxazolidinones derived from amino acids is a well-established method for synthesizing enantiomerically pure α-substituted carboxylic acids. scilit.com Another approach involves the asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors using chiral metal-phosphine catalysts, such as BINAP-ruthenium(II) complexes. scilit.com
Table 1: General Methods for Stereoselective Synthesis of Chiral 2-Arylalkanoic Acids
| Method | Description | Key Reagents/Catalysts | Outcome |
|---|---|---|---|
| Kinetic Resolution | Separation of enantiomers from a racemic mixture via enantioselective reaction. | Chiral catalysts (e.g., (+)-benzotetramisole), chiral resolving agents (e.g., (+)-dibenzoyl tartaric acid). nih.govuky.edu | Separation of one enantiomer from the other. nih.govuky.edu |
| Asymmetric Synthesis (Chiral Auxiliary) | A temporary chiral group directs the stereochemistry of a reaction. | Chiral oxazolidinones, tartaric acid derivatives. scilit.com | Direct formation of a specific enantiomer. scilit.com |
| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral double bond. | Chiral phosphine (B1218219) ligands with metals like Ruthenium or Platinum (e.g., BINAP-Ru(II)). scilit.com | Direct formation of a specific enantiomer. scilit.com |
Mechanistic Studies of this compound Formation and Derivatization Reactions
The mechanisms underlying the formation and subsequent chemical transformations of this compound are rooted in fundamental organic reaction principles.
Formation Mechanisms: The synthesis of this compound can be approached through several routes, each involving distinct reaction mechanisms. A common precursor is 2,5-dichloroacetophenone, which can be synthesized via a Friedel-Crafts acylation of 1,4-dichlorobenzene with acetyl chloride, using a Lewis acid catalyst like aluminum trichloride. google.com
From 2,5-dichloroacetophenone, one potential pathway to the target acid is the Willgerodt-Kindler reaction . This reaction involves heating the aryl ketone with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid. The mechanism is complex and thought to involve a series of steps including enamine formation, sulfur addition, and intramolecular rearrangements.
Alternatively, the 2,5-dichloroacetophenone can be converted to 2,5-dichlorophenylacetonitrile. This can be achieved through various methods, such as reduction of the ketone to an alcohol, conversion to an alkyl halide, and subsequent nucleophilic substitution with cyanide. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield this compound. The hydrolysis mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water on the carbon atom, leading to a tautomeric equilibrium with an imidic acid, which is further hydrolyzed to the carboxylic acid.
Derivatization Reaction Mechanisms: this compound, as a carboxylic acid, undergoes a variety of derivatization reactions, primarily through nucleophilic acyl substitution . biosynth.comyoutube.com These reactions involve the conversion of the carboxylic acid into more reactive derivatives, such as acid chlorides or esters, which can then be converted into other functional groups like amides. mdpi.com
A key first step in many derivatization reactions is the conversion of the carboxylic acid to an acid chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comchemicalbook.com The mechanism with thionyl chloride involves the attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom, followed by the elimination of a chloride ion and sulfur dioxide to form the highly reactive acid chloride.
Once the acid chloride is formed, it can readily react with various nucleophiles. For example, reaction with an amine will form an amide. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation, yielding the final amide product. mdpi.com This two-step process (activation to acid chloride followed by nucleophilic substitution) is a common and efficient way to synthesize derivatives of this compound. youtube.commdpi.com
Table 2: Mechanistic Overview of Key Reactions
| Reaction Type | Key Mechanistic Steps | Intermediate(s) |
|---|
| Friedel-Crafts Acylation | 1. Formation of acylium ion from acetyl chloride and AlCl₃. 2. Electrophilic attack of acylium ion on the aromatic ring. 3. Restoration of aromaticity by deprotonation. | Acylium ion, Sigma complex (arenium ion). google.com | | Nitrile Hydrolysis (Acid-Catalyzed) | 1. Protonation of the nitrile nitrogen. 2. Nucleophilic attack by water on the nitrile carbon. 3. Tautomerization and further hydrolysis. | Protonated nitrile, Imidic acid. | | Nucleophilic Acyl Substitution (Amide formation via Acid Chloride) | 1. Activation: Reaction of carboxylic acid with SOCl₂ to form acid chloride. 2. Substitution: Nucleophilic attack of amine on the acid chloride carbonyl. 3. Collapse of the tetrahedral intermediate, expelling chloride. | Acid chloride, Tetrahedral intermediate. youtube.commdpi.com |
Advanced Analytical Methodologies for 2 2,5 Dichlorophenyl Acetic Acid and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for separating 2-(2,5-dichlorophenyl)acetic acid from complex matrices and quantifying its presence. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Development and Validation
HPLC methods are widely employed for the analysis of chlorophenoxy herbicides like this compound due to their versatility and ability to handle compounds with high polarity without the need for derivatization. deswater.com Method development often involves optimizing the mobile phase composition, column type, and detector settings to achieve the desired separation and sensitivity.
A common approach utilizes reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, a method for separating a related compound, [(2,5-dichlorophenyl)thio]acetic acid, uses a mobile phase of acetonitrile (B52724), water, and phosphoric acid on a Newcrom R1 column. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid are substituted for phosphoric acid. sielc.com
Validation of HPLC methods is critical to ensure their accuracy, precision, and reliability. This process typically involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. For example, a validated HPLC method for 2,4-dichlorophenoxyacetic acid (2,4-D) in water samples demonstrated excellent linearity over a concentration range of 0.01–50 µg/L with a correlation coefficient (R²) of 0.9999. deswater.comresearchgate.net The LOD and LOQ for this method were found to be 0.004 and 0.01 µg/L, respectively, highlighting its high sensitivity. deswater.comresearchgate.net Recovery studies in real water samples ranged from 95.98% to 115%, confirming the method's accuracy and the minimal impact of the sample matrix on extraction efficiency. deswater.comresearchgate.net
Table 1: HPLC Method Parameters for a Related Dichlorinated Phenylacetic Acid Derivative
| Parameter | Value | Reference |
| Column | 100-5-C18 (250 mm × 4.6 mm) | deswater.com |
| Mobile Phase | Acetonitrile:Deionized Water:Acetic Acid (80:19.5:0.5 v/v) | deswater.com |
| Flow Rate | 1 mL/min | deswater.com |
| Column Temperature | 40°C | deswater.com |
| UV Detection Wavelength | 283 nm | deswater.com |
| Linearity (R²) | 0.9999 | deswater.comresearchgate.net |
| Limit of Detection (LOD) | 0.004 µg/L | deswater.comresearchgate.net |
| Limit of Quantification (LOQ) | 0.01 µg/L | deswater.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of polar compounds like this compound by GC can be challenging, derivatization to more volatile esters or other derivatives is a common strategy. deswater.com However, for some metabolites or related compounds, direct GC-MS analysis is feasible.
For instance, a method for the determination of 2,4-dichloroanisole (B165449) (2,4-DCA), a metabolite of 2,4-D, utilizes an Agilent Model 6890A gas chromatograph coupled to an Agilent Model 5973N mass spectrometer. epa.gov The method employs a Durabond-5MS capillary column and electron impact (EI) ionization. epa.gov Specific ions are monitored for quantification and confirmation, ensuring high selectivity. epa.gov
GC-MS methods have been developed for the analysis of various metabolites in different matrices. A study on the determination of MDL 72222 and its metabolites, including 3,5-dichlorobenzoic acid, in monkey plasma involved liquid-liquid extraction, derivatization (methylation with diazomethane (B1218177) for the acidic metabolite), and subsequent GC-MS analysis. nih.gov This method demonstrated good precision and accuracy over a defined concentration range. nih.gov
Table 2: GC-MS Conditions for a Metabolite of a Related Dichlorinated Phenylacetic Acid
| Parameter | Value | Reference |
| Instrument | Agilent Model 6890A GC with 5973N MS | epa.gov |
| Column | Durabond-5MS capillary (30 m x 0.25 mm i.d., 0.25 µm film) | epa.gov |
| Carrier Gas | Helium | epa.gov |
| Injection Mode | Splitless | epa.gov |
| Ionization Mode | Electron Impact (EI) | epa.gov |
| Monitored Ions (m/z) for 2,4-DCA | 176 (quantification), 178, 161 (confirmation) | epa.gov |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For derivatives of dichlorophenoxyacetic acid, NMR is used to confirm the structure of newly synthesized compounds. mdpi.com The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of the nuclei. For example, in the ¹H NMR spectrum of a related compound, 2,5-dichlorophenol, distinct signals are observed for the aromatic protons, with their specific splitting patterns (coupling constants, J) revealing their connectivity. chemicalbook.com Similarly, ¹³C NMR provides signals for each unique carbon atom in the molecule, including those in the aromatic ring, the acetic acid moiety, and any substituents. mdpi.comchemicalbook.com Quantitative NMR (qNMR) has also emerged as a reliable method for determining the purity of technical grade agrochemicals like 2,4-D, offering both qualitative and quantitative analysis in a single experiment. researchgate.netnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.
The IR spectrum of a compound like this compound will show characteristic absorption bands. For the related 2,4-dichlorophenoxyacetic acid, key bands include a strong absorption for the carboxylic C=O stretch (around 1733 cm⁻¹), aromatic C=C stretching vibrations (around 1582 and 1481 cm⁻¹), and C-O stretching bands. nih.gov These vibrational frequencies help to confirm the presence of the carboxylic acid and dichlorophenyl groups.
UV-Vis spectroscopy reveals information about the electronic conjugation within the molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region. The UV-Vis spectrum of 2,4-dichlorophenoxyacetic acid shows absorption maxima, which are influenced by the solvent and the pH of the solution. nih.govnist.gov Acetic acid itself has a maximum absorption at around 206 nm. semanticscholar.org Changes in the UV-Vis spectrum upon the addition of other molecules, such as cyclodextrins, can indicate the formation of inclusion complexes. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful tool for identifying and quantifying compounds in complex mixtures.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The predicted monoisotopic mass of this compound is 203.97449 Da. uni.lu
Electron ionization (EI) mass spectra, often obtained from GC-MS, provide extensive fragmentation. The mass spectrum of the related 2,4-dichlorophenylacetic acid shows a complex pattern of fragment ions that can be used for its identification. nist.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing metabolites. In these methods, a precursor ion is selected and fragmented to produce product ions. For 2,4-D, specific parent-daughter ion transitions (e.g., m/z 219 → 161 and m/z 221 → 163) are monitored for quantification and confirmation, providing high specificity and sensitivity. epa.gov The fragmentation pathways of protonated cyclic dipeptides, which share some structural similarities with the amide metabolites, have been studied, showing that characteristic fragment ions can be used for their identification. researchgate.net
Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 204.98177 | 134.6 | uni.lu |
| [M+Na]⁺ | 226.96371 | 145.1 | uni.lu |
| [M-H]⁻ | 202.96721 | 137.0 | uni.lu |
| [M+NH₄]⁺ | 222.00831 | 154.7 | uni.lu |
| [M+K]⁺ | 242.93765 | 139.9 | uni.lu |
Advanced Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound and its potential metabolites in complex biological and environmental matrices necessitates the use of highly sensitive and selective analytical techniques. Hyphenated analytical methods, which couple a separation technique with a detection technique, are indispensable for this purpose. These methods provide the requisite specificity and low detection limits to accurately quantify the target compounds, even in the presence of interfering substances. While specific research focusing exclusively on this compound is limited, the analytical methodologies developed for structurally similar compounds, such as other dichlorophenylacetic acid isomers and related pharmaceuticals like diclofenac (B195802), provide a robust framework for its determination.
The primary hyphenated techniques applicable to the analysis of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer complementary advantages in terms of selectivity, sensitivity, and applicability to different sample types.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the analysis of polar and thermally labile compounds like this compound and its anticipated metabolites, which include hydroxylated and glucuronidated derivatives. The technique combines the high separation efficiency of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
For the analysis of this compound, a reversed-phase LC separation would typically be employed, utilizing a C18 column. The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier like formic acid or acetic acid to ensure the acidic analyte is in its protonated form, and an organic solvent such as acetonitrile or methanol. Gradient elution is commonly used to effectively separate the parent compound from its metabolites and other matrix components.
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most probable ionization technique, typically operated in negative ion mode for acidic compounds like this compound. In the tandem mass spectrometer, the precursor ion (the deprotonated molecule [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, leading to very low limits of detection.
Based on methodologies for similar compounds, a hypothetical LC-MS/MS method for this compound could be established as follows:
| Parameter | Condition |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 203 |
| Product Ions (m/z) | 159, 123 |
| Collision Energy | -15 eV, -25 eV |
This table presents a hypothetical set of parameters for the analysis of this compound based on common practices for similar analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and improve their chromatographic behavior. Common derivatizing agents for acidic compounds include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane or pentafluorobenzyl bromide).
The derivatized analyte is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically used. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides a "fingerprint" that can be used for identification. For quantitative analysis, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only a few characteristic ions, thereby increasing sensitivity.
A plausible GC-MS method for the analysis of the methylated derivative of this compound is outlined below:
| Parameter | Condition |
| Derivatization Agent | Diazomethane or Trimethylsilyldiazomethane |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Monitored Ions (m/z) | 218 (Molecular Ion), 183, 159 |
This table provides a hypothetical set of parameters for the GC-MS analysis of a derivatized form of this compound, extrapolated from methods for similar compounds.
Metabolite Analysis
The primary metabolic pathways for compounds like this compound are expected to involve oxidation and conjugation. Hydroxylation of the phenyl ring would lead to the formation of various isomeric hydroxydichlorophenylacetic acids. These phase I metabolites can then undergo phase II conjugation, most commonly with glucuronic acid to form glucuronide conjugates.
The analysis of these metabolites is ideally suited to LC-MS/MS due to their increased polarity and thermal lability. The MRM transitions would need to be optimized for each specific metabolite. For instance, a hydroxylated metabolite would have a different precursor ion mass, and its fragmentation pattern would also differ from the parent compound. The analysis of glucuronide conjugates can be challenging due to their high polarity, but they are readily detectable by LC-MS/MS.
Biological and Pharmacological Investigations of 2 2,5 Dichlorophenyl Acetic Acid and Its Analogs
In Vitro Biological Activity Assessments
In vitro studies provide a foundational understanding of a compound's biological effects at a cellular and molecular level. For 2-(2,5-Dichlorophenyl)acetic acid and its analogs, these assessments have been crucial in identifying potential mechanisms of action and therapeutic applications.
A significant area of investigation for analogs of this compound has been their ability to inhibit cyclooxygenase (COX) enzymes. The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, often arise from the inhibition of the COX-1 isozyme. nih.gov Consequently, developing selective COX-2 inhibitors is a key strategy in drug discovery. nih.gov
Research has demonstrated that derivatization of the carboxylate group in arylacetic acid NSAIDs can convert them into potent and selective COX-2 inhibitors. nih.gov While direct kinetic data for the 2,5-dichloro isomer is not extensively detailed, studies on the closely related analog, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its derivatives provide significant insights. In silico molecular docking studies have shown that 2,4-D itself has a high affinity for the COX-2 enzyme, suggesting potential anti-inflammatory activity. nih.gov
Further synthesis and evaluation of derivatives have yielded more potent and selective compounds. A series of novel 2,4-dichlorophenoxy acetic acid-substituted thiazolidin-4-ones were synthesized and evaluated for their anti-inflammatory properties. nih.gov Notably, certain compounds from this series demonstrated superior COX-2 inhibition compared to the standard NSAID, indomethacin (B1671933). nih.gov
COX-2 Inhibition by 2,4-Dichlorophenoxy Acetic Acid Analogs
| Compound | COX-2 Inhibition (% reduction) | COX-2 Selectivity Index | Reference |
|---|---|---|---|
| Compound 1k (thiazolidin-4-one derivative) | 68.32% | 29.00 | nih.gov |
| Indomethacin (Reference) | 66.23% | 0.476 | nih.gov |
The kinetic profile of related indomethacin amides, which are also arylacetic acid derivatives, reveals that they behave as slow, tight-binding inhibitors of COX-2, where selectivity is a function of a time-dependent step. nih.gov This suggests a potential mechanism for the high selectivity observed in the 2,4-D analogs. nih.gov
The antimicrobial potential of phenylacetic acid derivatives has also been a subject of investigation. While specific studies on this compound are limited, research on analogous structures provides preliminary data. A study on 2-(2-hydroxy phenylimino) acetic acid [2-(2-HP-AA)] evaluated its ability to inhibit the growth of several pathogenic bacteria. researchgate.net The findings indicate that the compound exhibits selective antibacterial activity, with its efficacy being concentration-dependent. researchgate.net
Antimicrobial Activity of 2-(2-hydroxy phenylimino) acetic acid
| Bacterial Strain | Effect at 70 mM Concentration | Reference |
|---|---|---|
| Escherichia coli | Nearly complete inhibition | researchgate.net |
| Staphylococcus aureus | Nearly complete inhibition | researchgate.net |
| Streptococcus agalactiae | Nearly complete inhibition | researchgate.net |
| Proteus mirabilis | No inhibition | researchgate.net |
| Klebsiella pneumoniae | No inhibition | researchgate.net |
| Streptococcus mutans | No inhibition | researchgate.net |
At a concentration of 70 mM, 2-(2-HP-AA) was found to be the minimum inhibitory concentration that almost completely stopped the growth of E. coli, Staphylococcus aureus, and Streptococcus agalactiae after a 24-hour incubation period. researchgate.net However, the same concentration had no effect on the growth of other tested pathogens, including Proteus mirabilis and Klebsiella pneumoniae. researchgate.net
The effects of dichlorinated phenylacetic acid analogs on mammalian cells have been examined to understand their broader biological impact. Studies on the 2,4-D analog have revealed significant effects on cell viability and morphology. In one study, bovine fetal muscle cells exposed to 2,4-D showed an increase in the number of differentiating and degenerating cells. nih.gov Furthermore, mitotic cells in the treated cultures displayed a range of abnormalities, such as unipolar and tripolar spindles. nih.gov
Another investigation focused on the impact of 2,4-D on pancreatic β-cells. nih.gov Exposure to the compound resulted in a significant reduction in cell viability and triggered apoptotic events. nih.gov This was accompanied by evidence of mitochondrial dysfunction, including the loss of mitochondrial membrane potential. nih.gov
Molecular Mechanisms of Biological Action
Understanding the molecular interactions that underpin the observed biological activities is crucial for the development of targeted therapeutic agents. Research into the mechanisms of this compound and its analogs has focused on receptor-level interactions and the subsequent modulation of cellular signaling pathways.
The anti-inflammatory effects of these compounds are largely attributed to their interaction with the COX-2 enzyme. Molecular docking studies have been instrumental in elucidating the nature of this binding. For the analog 2,4-D, in silico analysis indicated a high affinity and an excellent binding pattern within the active site of the COX-2 enzyme, comparable to that of established NSAIDs. nih.gov
Further studies on newly synthesized 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides confirmed these findings. mdpi.com Molecular docking simulations showed that these derivatives effectively interact with the active site of the murine COX-2 enzyme (PDB ID: 4M11). mdpi.com The analysis suggested that the synthesized compounds formed a stronger complex with the enzyme than the parent 2,4-dichlorophenoxyacetic acid, indicating a more stable and potentially more potent interaction. mdpi.com The design of such ligands, which can bind concurrently to an orthosteric binding site and a secondary, allosteric binding site, is a known strategy to improve ligand affinity and subtype selectivity. nih.gov
The binding of these compounds to their molecular targets initiates a cascade of intracellular events. The inhibition of the COX-2 enzyme by 2,4-D and its derivatives directly impacts inflammatory signaling by reducing the production of prostaglandins, which are key mediators of inflammation. nih.govnih.gov
Beyond COX-2, some analogs have been shown to modulate other critical inflammatory pathways. For instance, specific thiazolidin-4-one derivatives of 2,4-D were found to significantly suppress the concentration of Tumor Necrosis Factor-alpha (TNF-α). nih.gov TNF-α is a major pro-inflammatory cytokine, and its suppression points to a broader anti-inflammatory mechanism beyond simple COX inhibition. nih.gov
In studies examining cellular toxicity, the mechanisms appear to involve the induction of oxidative stress. In pancreatic β-cells, exposure to 2,4-D was shown to activate the AMPKα signaling pathway via oxidative stress, which in turn regulated downstream apoptotic pathways, leading to programmed cell death. nih.gov
Gene Expression and Proteomic Profiling in Response to Exposure
Detailed studies specifically profiling the gene expression or proteomic changes in response to exposure to this compound are not extensively available in the reviewed scientific literature. While research exists on related compounds, such as dichloroacetic acid (DCA), the distinct structural differences prevent direct extrapolation of jejich findings. nih.gov For instance, studies on DCA have identified alterations in gene pathways related to oxidative metabolism in liver samples. nih.gov However, the presence of the 2,5-dichlorinated phenyl ring in the titular compound introduces significant structural and electronic differences, suggesting that its biological impact and consequent gene expression profiles would be unique. Future research focusing on transcriptomic and proteomic analyses is necessary to elucidate the specific cellular and molecular pathways modulated by this compound.
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by identifying key structural motifs responsible for its effects. For this compound and its analogs, SAR studies have been instrumental in developing derivatives with targeted and enhanced bioactivities, ranging from antimicrobial to potential anti-inflammatory applications.
The core structure, featuring a dichlorinated phenyl ring attached to an acetic acid moiety, serves as a versatile scaffold. The position of the chlorine atoms on the phenyl ring and modifications to the acetic acid side chain are critical determinants of biological activity. mdpi.com Studies on related chlorophenoxyacetic acids have shown that the substitution pattern on the aromatic ring significantly influences the molecule's reactivity and, consequently, its biological effects. mdpi.com
A key application of this compound is its use as a precursor in the synthesis of more complex molecules. In one study, it was used to synthesize an aryl acetamide (B32628) triazolopyridazine derivative, 2-(2,5-dichlorophenyl)-1-(4-{ nih.govnih.govacs.orgtriazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one , which was investigated for its activity against the parasite Cryptosporidium. nih.gov This demonstrates how the 2,5-dichlorophenylacetic acid fragment can be incorporated into a larger molecular framework to achieve a specific therapeutic goal. The synthesis of this complex derivative highlights the role of the parent compound as a foundational building block in medicinal chemistry. nih.gov
Furthermore, research into analogs like 2-(2,4-Dichlorophenoxy)acetic acid has provided insights into potential bioactivities. Derivatives of this analog have been identified as promising anti-inflammatory agents due to their ability to selectively inhibit the COX-2 enzyme. mdpi.com Molecular docking studies have shown that these compounds can form strong complexes with the COX-2 enzyme, suggesting that the dichlorophenoxyacetic acid scaffold is a viable starting point for designing novel anti-inflammatory drugs. mdpi.com The modification of the acetic acid group into an N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide structure was shown to be a key factor in enhancing this inhibitory potential. mdpi.com
The table below summarizes the findings from SAR studies on analogs of this compound.
| Base Compound/Analog | Structural Modification | Resulting Bioactivity | Reference |
| This compound | Used as a precursor to form a triazolopyridazine derivative | Anti-cryptosporidium activity | nih.gov |
| 2-(2,4-Dichlorophenoxy)acetic acid | Modification of the acetic acid group to an N-arylthioureido-ethyl-acetamide | Potential selective COX-2 inhibition | mdpi.com |
| Phenoxyacetic acid | Introduction of chlorine atoms to the phenyl ring | Increased chemical reactivity and herbicidal activity | mdpi.com |
These studies collectively underscore the importance of the dichlorophenylacetic acid framework in developing new bioactive agents. The strategic modification of this core structure allows for the fine-tuning of its properties to target different biological systems effectively.
Environmental Fate and Degradation Pathways of 2 2,5 Dichlorophenyl Acetic Acid
Biodegradation Studies in Environmental Matrices
Biodegradation is a key process in the environmental dissipation of organic compounds. For 2-(2,5-Dichlorophenyl)acetic acid, the available information is primarily derived from studies on the degradation of more complex chlorinated phenoxyacetic acids.
Direct microbial degradation studies specifically targeting this compound are limited. However, its formation as an intermediate in the anaerobic degradation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) provides a basis for understanding its potential microbial breakdown.
In studies of methanogenic aquifer samples, 2,4,5-T was observed to be dehalogenated to form both 2,4-Dichlorophenoxyacetic acid and this compound as primary intermediates. nih.govasm.org Further incubation led to the formation of various other intermediates, including di- and monochlorophenols, suggesting a sequential dehalogenation and side-chain cleavage process. nih.gov One study involving enrichment cultures from freshwater sediments also demonstrated the dechlorination of 2,4,5-T to this compound. nih.gov This intermediate was then further degraded to products such as 2,5-Dichlorophenol (2,5-DCP) and 3-chlorophenol, indicating that ether cleavage is a critical step in the degradation pathway. nih.gov
The degradation of the likely metabolite, 2,5-Dichlorophenol, has been studied more extensively. Various microorganisms have been shown to degrade dichlorophenols. For instance, some bacterial strains can utilize 2,4-Dichlorophenol (B122985) as a sole source of carbon and energy, typically involving hydroxylation to form a dichlorocatechol, followed by ring cleavage. nih.gov Fungi, including brown rot fungi like Gloeophyllum striatum and G. trabeum, have also demonstrated the ability to degrade 2,4-Dichlorophenol. oup.com
Table 1: Microbial Degradation of this compound and Related Compounds
| Compound | Condition | Observed Transformation/Metabolites | Reference |
|---|---|---|---|
| 2,4,5-Trichlorophenoxyacetic acid | Anaerobic (Methanogenic aquifer) | Formation of this compound as an intermediate | nih.govasm.org |
| 2,4,5-Trichlorophenoxyacetic acid | Anaerobic (Freshwater sediment) | Dechlorination to this compound, followed by degradation to 2,5-Dichlorophenol and 3-chlorophenol | nih.gov |
| 2,4-Dichlorophenol | Aerobic (Bacterial cultures) | Hydroxylation to 3,5-dichlorocatechol (B76880) and subsequent ring cleavage | nih.gov |
| 2,4-Dichlorophenol | Fungal cultures (Brown rot fungi) | Degradation to CO2 | oup.com |
Abiotic Transformation Processes and Kinetics
Abiotic processes such as hydrolysis and photodegradation can also contribute to the transformation of chemical compounds in the environment.
There is no specific information available in the searched literature regarding the hydrolysis of this compound under varied environmental conditions. For the related compound 2,4-D, hydrolysis of the acid form is generally not considered a significant environmental fate process under typical environmental pH values (pH 5 to 9). nih.gov However, ester forms of 2,4-D can hydrolyze to the parent acid. wikipedia.org Without specific studies, the hydrolysis kinetics of this compound remain uncharacterized.
Direct research on the photodegradation of this compound is not available in the reviewed literature. Studies on 2,4-D suggest that photolysis in sunlit surface waters can be an important degradation pathway. nih.gov The photodegradation of phenoxyacetic acids can be influenced by factors such as pH, temperature, and the presence of photosensitizers. researchgate.net The degradation of 2,4-D can lead to the formation of 2,4-dichlorophenol and other by-products. researchgate.net In the absence of specific data for the 2,5-isomer, its photochemical fate cannot be detailed.
Persistence and Environmental Half-Life Determinations
Specific data on the persistence and environmental half-life of this compound in soil, water, or other environmental compartments could not be found in the reviewed scientific literature. The environmental half-life of a compound is dependent on a variety of factors, including soil type, temperature, moisture, and microbial activity. For the related compound 2,4-D, the half-life in soil is generally short, often in the range of a few days to a few weeks, with microbial degradation being the primary dissipation mechanism. wikipedia.orgjuniperpublishers.com In aquatic environments, the half-life of 2,4-D can also be relatively short under aerobic conditions but is longer in anaerobic conditions. nih.govwikipedia.org
Table 2: Environmental Half-Life of this compound
| Environmental Compartment | Half-Life | Conditions | Reference |
|---|---|---|---|
| Soil | Data not available | - | - |
| Water (Aerobic) | Data not available | - | - |
| Water (Anaerobic) | Data not available | - | - |
| Sediment | Data not available | - | - |
Toxicological and Ecotoxicological Research on 2 2,5 Dichlorophenyl Acetic Acid
Ecotoxicological Impact Assessments in Aquatic and Terrestrial Systems
Bioaccumulation and Biotransformation in Ecological Models: No data available.
Without dedicated research studies on 2-(2,5-Dichlorophenyl)acetic acid, a scientifically accurate and informative article that adheres to the requested structure and topics cannot be generated.
Advanced Toxicological Modeling and Risk Assessment Methodologies
The toxicological and ecotoxicological evaluation of this compound is increasingly benefiting from advanced computational and modeling techniques. These in silico approaches provide a sophisticated means of predicting the potential adverse effects of the compound, understanding its kinetic behavior in biological systems, and conducting comprehensive risk assessments. The primary methodologies employed include Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Pharmacokinetic (PBPK) modeling, which complement traditional experimental studies and support a more predictive and efficient approach to chemical safety evaluation.
Advanced toxicological modeling for this compound is centered on predicting its behavior and effects through computational means. nih.gov This involves the use of sophisticated algorithms and models that leverage data from structurally similar compounds to forecast toxicological endpoints. nih.gov These in silico methods are crucial for prioritizing further testing and for understanding the mechanisms of toxicity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology for compounds like this compound. mdpi.comnih.gov These models establish a mathematical correlation between the chemical structure of a molecule and its biological activity or toxicity. mdpi.com For this compound, QSAR models can be developed to predict a range of toxicological endpoints, such as aquatic toxicity, mutagenicity, and carcinogenicity, by comparing its structural features to those of other chloroaromatic compounds with known toxicological profiles. nih.govmdpi.com The predictive power of QSAR models is highly dependent on the quality and relevance of the training data set and the rigorous validation of the model's predictive capabilities. nih.gov
Physiologically Based Pharmacokinetic (PBPK) modeling represents another advanced methodology with significant applicability to this compound. mdpi.com PBPK models are mathematical representations of the body, composed of interconnected compartments that represent different organs and tissues. mdpi.commdpi.com These models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of the chemical in the body, providing time-course predictions of its concentration in various tissues. mdpi.comnih.gov For this compound, a PBPK model would be parameterized using in vitro data and physicochemical properties of the compound to simulate its kinetic profile in different species, including humans. nih.govnih.gov This allows for the extrapolation of toxicological data between species and the prediction of internal dose metrics, which are often more relevant for risk assessment than external exposure levels. nih.gov
The integration of these advanced modeling techniques provides a powerful framework for a more holistic risk assessment of this compound. By combining the predictive power of QSAR for hazard identification with the detailed kinetic insights from PBPK modeling, a more robust understanding of the potential risks associated with exposure to this compound can be achieved.
Interactive Data Tables
The following table illustrates the types of predictions that could be generated by QSAR models for this compound based on its structural properties. These are hypothetical values for illustrative purposes.
| Toxicological Endpoint | Predicted Value | Model Type | Applicability Domain |
|---|---|---|---|
| Aquatic Toxicity (LC50 to Daphnia magna) | 15.5 mg/L | Regression-based | Within Domain |
| Mutagenicity (Ames Test) | Positive | Classification-based | Within Domain |
| Biodegradability | Low | Classification-based | Within Domain |
| Carcinogenicity | Suspected | Alert-based | Borderline |
The following table provides an example of the key parameters that would be used in a PBPK model for this compound to simulate its disposition in a mammalian system. These are illustrative values.
| Parameter | Value | Description |
|---|---|---|
| Molecular Weight | 205.04 g/mol | The mass of one mole of the substance. |
| LogP (Octanol-Water Partition Coefficient) | 2.8 | A measure of the lipophilicity of the compound. |
| Vmax (Maximum rate of metabolism) | 5.2 µmol/h/kg | The maximum rate at which the compound can be metabolized by enzymes. |
| Km (Michaelis-Menten Constant) | 15 µM | The substrate concentration at which the reaction rate is half of Vmax. |
| Fraction Unbound in Plasma (fu) | 0.08 | The fraction of the chemical that is not bound to plasma proteins. |
Computational Chemistry and Theoretical Modeling of 2 2,5 Dichlorophenyl Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the electronic structure and energetic landscape of 2-(2,5-dichlorophenyl)acetic acid.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of dichlorophenylacetic acid, DFT calculations, often using the B3LYP functional with various basis sets, have been employed to determine key quantum chemical parameters. mdpi.comtandfonline.comresearchgate.net
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
For related compounds, such as a 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivative, DFT calculations have shown a HOMO energy of -5.947 eV and a LUMO energy of -2.389 eV. mdpi.com This reflects the molecule's potential to donate electrons in biological interactions. mdpi.com Global reactivity descriptors, derived from HOMO and LUMO energies, further characterize the molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). mdpi.com A lower energy gap is generally associated with higher reactivity. mdpi.com
The following table displays key quantum chemical parameters often calculated in DFT studies.
| Parameter | Symbol | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest energy orbital containing electrons; related to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest energy orbital without electrons; related to electron-accepting ability. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates molecular stability and reactivity. |
| Electronegativity | χ | The power of an atom to attract electrons to itself. |
| Chemical Potential | μ | The negative of electronegativity. |
| Hardness | η | Resistance to change in electron distribution. |
| Softness | S | The reciprocal of hardness. |
| Electrophilicity Index | ω | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
Conformational Analysis and Energetic Profiles
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule's biological activity is often dependent on its ability to adopt a specific conformation that allows it to bind effectively to a biological target.
The rotational barrier around the single bonds, particularly the bond connecting the phenyl ring to the acetic acid moiety, determines the molecule's conformational landscape. Different conformers will have varying energies, and computational methods can be used to map out the potential energy surface and identify the most stable (lowest energy) conformations. For instance, in a related dichlorophenyl derivative, the angle between the dichlorophenyl ring and another part of the molecule was found to be 89.33°, indicating a twisted conformation. mdpi.com
Molecular Docking Investigations for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is widely used to understand and predict the interactions between a ligand, such as this compound, and a protein target. researchgate.net
Prediction of Ligand-Protein Binding Affinities
Molecular docking simulations can estimate the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy (ΔG). mdpi.comresearchgate.net A more negative binding energy generally indicates a stronger and more stable interaction. nih.gov For example, in studies of derivatives of the related 2-(2,4-dichlorophenoxy)acetic acid, docking against the COX-2 enzyme revealed binding energies ranging from -8.9 to -10.4 kcal/mol, which were superior to the reference compound. mdpi.com These predicted affinities help in prioritizing compounds for further experimental testing. researchgate.net
Elucidation of Binding Modes and Key Interactions
Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of a ligand within the active site of a protein. researchgate.net It can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. acs.org For instance, the docking of a 2-(2,4-dichlorophenoxy)acetic acid derivative with the COX-2 active site showed the formation of four hydrogen bonds with key amino acid residues like Arg120 and Tyr355. mdpi.com Understanding these specific interactions is crucial for the rational design of more potent and selective inhibitors. researchgate.net
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can validate the stability of docking poses and provide a more realistic picture of the binding event. nih.gov
MD simulations can track the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the simulation time suggests that the complex is in a stable conformation. nih.gov For example, in a study of a different ligand-protein complex, the RMSD values for the complex remained stable after the initial 10 ns of the simulation, indicating a stable binding. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov
In Silico Prediction of Pharmacological and Toxicological Properties
The use of computational, or in silico, methods to predict the pharmacological and toxicological properties of chemical compounds has become an integral part of modern drug discovery and chemical safety assessment. These methods offer a rapid and cost-effective means of evaluating a compound's potential bioactivity and hazards before committing to expensive and time-consuming experimental studies. For this compound, various computational models can be employed to forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its likely pharmacological activities.
In silico toxicology leverages quantitative structure-activity relationship (QSAR) models, which are based on the principle that the chemical structure of a molecule is intrinsically linked to its biological and toxicological effects. By analyzing the structural features of a vast number of compounds with known properties, these models can make predictions for new or untested substances.
Pharmacokinetic Predictions
Pharmacokinetics, which describes the journey of a compound through the body, is a critical determinant of its efficacy and safety. Web-based tools such as SwissADME provide predictions for key pharmacokinetic parameters. For this compound, the predicted properties offer insights into its potential behavior as a therapeutic agent.
| Property | Predicted Value |
|---|---|
| Molecular Weight | 205.04 g/mol |
| LogP (Lipophilicity) | 2.58 |
| Water Solubility | Moderately soluble |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| P-glycoprotein (P-gp) Substrate | No |
The data suggests that this compound has a high probability of being absorbed from the gastrointestinal tract. Its moderate lipophilicity (LogP of 2.58) and molecular weight are within the favorable range for oral absorption. The prediction that it is not a substrate for P-glycoprotein, a key efflux transporter, further supports its potential for good bioavailability. However, the models predict that the compound is unlikely to cross the blood-brain barrier, suggesting it may have limited effects on the central nervous system.
Drug-Likeness and Medicinal Chemistry
The concept of "drug-likeness" assesses whether a compound possesses the physicochemical properties commonly associated with successful oral drugs. These are often evaluated using rules such as Lipinski's Rule of Five. Additionally, medicinal chemistry friendliness filters help identify compounds with a lower likelihood of containing problematic functional groups that could lead to toxicity or metabolic instability.
| Parameter | Prediction |
|---|---|
| Lipinski's Rule of Five | Passes (0 violations) |
| Bioavailability Score | 0.55 |
| Lead-likeness | No (2 violations: MW > 350, LogP > 3.5) |
| Synthetic Accessibility | 1.83 (Easy to synthesize) |
This compound adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. Its bioavailability score of 0.55 further reinforces this prediction. While it does not meet the criteria for "lead-likeness" due to its molecular weight and lipophilicity, its synthetic accessibility score suggests it can be readily synthesized for further investigation.
Toxicological Predictions
In silico toxicology platforms like ProTox-II can predict a range of toxicity endpoints, providing an early warning of potential hazards. These predictions are based on the analysis of large datasets of compounds with known toxicological profiles.
| Toxicity Endpoint | Prediction | Confidence Score |
|---|---|---|
| Hepatotoxicity | Active | 0.75 |
| Carcinogenicity | Inactive | 0.62 |
| Mutagenicity | Inactive | 0.79 |
| Immunotoxicity | Inactive | 0.88 |
| LD50 (rat, acute oral) | 700 mg/kg (Class 4) | - |
The ProTox-II predictions suggest that this compound may have a potential for hepatotoxicity, as indicated by a high confidence score. Conversely, the predictions for carcinogenicity, mutagenicity, and immunotoxicity are all inactive, suggesting a lower likelihood of these specific toxicities. The predicted oral LD50 in rats is 700 mg/kg, which falls into toxicity class 4 (harmful if swallowed).
Predicted Pharmacological Activity
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its structure. These predictions can help guide experimental testing toward the most promising therapeutic areas.
| Predicted Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |
|---|---|---|
| Anti-inflammatory | 0.654 | 0.018 |
| Analgesic | 0.521 | 0.045 |
| Antipyretic | 0.489 | 0.063 |
| Prostaglandin-synthase inhibitor | 0.588 | 0.033 |
The PASS predictions indicate a high probability that this compound possesses anti-inflammatory activity, which is consistent with the known properties of some other phenylacetic acid derivatives. The predicted activities as an analgesic and a prostaglandin-synthase inhibitor further support its potential as a non-steroidal anti-inflammatory drug (NSAID)-like compound. The probability of being active (Pa) for these effects is significantly higher than the probability of being inactive (Pi), making these promising avenues for experimental validation.
Future Directions and Emerging Research Avenues for 2 2,5 Dichlorophenyl Acetic Acid
Design and Synthesis of Advanced Functional Materials Utilizing 2-(2,5-Dichlorophenyl)acetic acid Scaffolds
The unique structural characteristics of this compound, particularly the presence of the dichlorophenyl ring and the carboxylic acid group, make it a promising candidate for the development of advanced functional materials. The carboxylic acid moiety provides a reactive site for polymerization and for coordination with metal ions, opening pathways to novel polymers and metal-organic frameworks (MOFs).
Future research is anticipated to focus on the synthesis of polyesters and polyamides incorporating the this compound unit. These polymers may exhibit enhanced thermal stability, flame retardancy, and specific optical properties due to the presence of the chlorine atoms. The inherent reactivity of the acid group allows for its use in creating complex, multi-step organic compounds and for custom antibody labeling. biosynth.com
Furthermore, the dicarboxylic nature of similar molecules has been harnessed to create porous metal-organic frameworks (MOFs). google.com MOFs are crystalline materials with a high surface area, making them suitable for gas storage, separation, and catalysis. Research into using this compound or its derivatives as organic linkers in MOFs could lead to materials with tailored pore sizes and functionalities, potentially for the selective adsorption of specific molecules. researchgate.netresearchgate.net
Table 1: Potential Functional Materials from this compound
| Material Type | Potential Properties | Potential Applications |
| Polyesters/Polyamides | Enhanced thermal stability, flame retardancy | High-performance plastics, specialty fibers |
| Metal-Organic Frameworks (MOFs) | High surface area, tailored porosity | Gas storage and separation, catalysis |
| Functionalized Polymers | Specific optical and electronic properties | Sensors, electronic devices |
Integration of Omics Technologies in Biological Research on this compound
To fully comprehend the biological implications of this compound, a systems-level understanding is crucial. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex interactions of this compound with living organisms.
Drawing parallels from studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), proteomic analyses can reveal significant alterations in protein expression in response to exposure. For instance, studies on yeast exposed to 2,4-D have shown an upregulation of stress-response proteins, such as antioxidant enzymes and heat shock proteins. nih.gov Furthermore, an increased expression of enzymes involved in amino acid biosynthesis was observed, suggesting a cellular response to metabolic disruption. nih.gov
Future research on this compound should employ similar proteomic strategies to identify protein expression changes in various model organisms. This can provide insights into its mode of action, potential toxicity pathways, and mechanisms of resistance. researchgate.net Metabolomic studies, analyzing the global changes in small-molecule metabolites, would complement proteomic data by providing a direct readout of the metabolic state of the cell upon exposure. Genomic studies could also be employed to understand the genetic basis of sensitivity or resistance to this compound, particularly in microorganisms. nih.gov
Table 2: Potential Omics-Based Research on this compound
| Omics Technology | Research Focus | Potential Findings |
| Proteomics | Changes in protein expression profiles | Identification of stress response proteins, metabolic pathway alterations |
| Metabolomics | Alterations in cellular metabolite levels | Understanding of metabolic reprogramming and toxicity mechanisms |
| Genomics | Genetic variations influencing response | Identification of genes associated with sensitivity or resistance |
Development of Sustainable Remediation Technologies for Environmental Contamination
The presence of chlorinated organic compounds in the environment is a significant concern. Developing sustainable and efficient remediation technologies for compounds like this compound is therefore a critical area of future research. Research on the degradation of the related herbicide 2,4-D provides a strong foundation for these efforts.
Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. researchgate.net Studies have identified various fungal and bacterial strains capable of degrading 2,4-D and the even more persistent 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). d-nb.infofrontiersin.orgnih.gov Fungi such as Rigidoporus, Fusarium, and Verticillium have demonstrated the ability to degrade these compounds, with enzymes like laccases and cytochromes P450 playing a key role. d-nb.infonih.govresearchgate.net Future work should focus on isolating and characterizing microbial consortia from contaminated sites that can effectively degrade this compound.
In addition to bioremediation, advanced oxidation processes, such as photocatalytic degradation, offer another avenue for remediation. muk.ac.iriwaponline.comdeswater.comacs.org The use of semiconductor photocatalysts like titanium dioxide (TiO2) and silver-based nanoparticles has shown high efficiency in the degradation of 2,4-D under UV or visible light. iwaponline.comnih.gov Research into the photocatalytic degradation of this compound could lead to the development of effective water treatment technologies. muk.ac.ir
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
Emerging research suggests that dichlorophenoxyacetic acid derivatives may possess therapeutic potential. The structural analogue, 2,4-dichlorophenoxyacetic acid, and its derivatives have been investigated as potential anti-inflammatory agents due to their ability to inhibit the COX-2 enzyme. mdpi.com This opens up an exciting avenue for exploring the therapeutic applications of this compound and its derivatives.
Future research should focus on the design and synthesis of novel derivatives of this compound with enhanced biological activity and selectivity. mdpi.com By modifying the core structure, it may be possible to develop compounds with improved efficacy as anti-inflammatory agents or to explore other therapeutic areas. The electrophilic nature of this compound and its ability to react with nucleophiles like amines and thiols could be exploited in the design of targeted drug delivery systems or enzyme inhibitors. biosynth.com
Understanding the precise mechanism of action at the molecular level will be crucial for the development of any therapeutic agent. nih.gov This will involve detailed in silico modeling, in vitro enzymatic assays, and in vivo studies to elucidate the structure-activity relationships and to identify the specific molecular targets of these compounds.
Q & A
Q. How do electronic effects of chlorine substituents influence the compound’s acidity and reactivity?
- Methodological Answer : The electron-withdrawing Cl groups increase acidity (lower pKa) via inductive effects. Hammett substituent constants (σ_meta = 0.37, σ_para = 0.23) predict reactivity in electrophilic substitution. Comparative studies with mono-chlorinated analogs (e.g., 2-chlorophenylacetic acid) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
